molecular formula C13H20N4O4S B555725 H-Arg(Tos)-OH CAS No. 4353-32-6

H-Arg(Tos)-OH

Cat. No.: B555725
CAS No.: 4353-32-6
M. Wt: 328.39 g/mol
InChI Key: SLTWQHUEZWYAOI-NSHDSACASA-N
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Description

H-Arg(Tos)-OH: , also known as Nα-(p-Toluenesulfonyl)-L-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis and serves as a building block for creating more complex peptide structures. The compound features a toluenesulfonyl (Tos) protecting group attached to the arginine residue, which helps in preventing unwanted side reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Arg(Tos)-OH typically involves the protection of the arginine amino group with a toluenesulfonyl group. The process generally includes the following steps:

    Protection of the Amino Group: The amino group of arginine is protected by reacting it with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of arginine and p-toluenesulfonyl chloride are reacted in industrial reactors.

    Purification: The crude product is purified using large-scale chromatography or crystallization techniques.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and suitability for use in peptide synthesis.

Chemical Reactions Analysis

Types of Reactions: H-Arg(Tos)-OH undergoes various chemical reactions, including:

    Substitution Reactions: The toluenesulfonyl group can be replaced by other protecting groups or functional groups under specific conditions.

    Deprotection Reactions: The toluenesulfonyl group can be removed using strong acids like trifluoroacetic acid or hydrogen fluoride, yielding free arginine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate can be used to facilitate substitution reactions.

    Deprotection Reactions: Strong acids like trifluoroacetic acid or hydrogen fluoride are commonly used for deprotection.

Major Products:

    Substitution Products: Depending on the substituent introduced, various arginine derivatives can be obtained.

    Deprotection Products: Free arginine is the major product obtained after deprotection.

Scientific Research Applications

H-Arg(Tos)-OH has several applications in scientific research, including:

    Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.

    Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.

    Medical Research: this compound is used in the development of peptide-based drugs and therapeutic agents.

    Industrial Applications: It is employed in the production of peptide-based materials and biopolymers.

Mechanism of Action

The mechanism of action of H-Arg(Tos)-OH primarily involves its role as a protected amino acid in peptide synthesis. The toluenesulfonyl group protects the amino group of arginine, preventing unwanted side reactions during peptide bond formation. Once the desired peptide is synthesized, the protecting group can be removed to yield the free peptide.

Comparison with Similar Compounds

    Nα-(Benzyloxycarbonyl)-L-arginine (Z-Arg-OH): Another protected form of arginine used in peptide synthesis.

    Nα-(tert-Butyloxycarbonyl)-L-arginine (Boc-Arg-OH): A commonly used arginine derivative with a tert-butyloxycarbonyl protecting group.

    Nα-(Fluorenylmethyloxycarbonyl)-L-arginine (Fmoc-Arg-OH): An arginine derivative with a fluorenylmethyloxycarbonyl protecting group.

Uniqueness: H-Arg(Tos)-OH is unique due to its toluenesulfonyl protecting group, which offers specific advantages in certain peptide synthesis protocols. The choice of protecting group depends on the specific requirements of the synthesis, such as the stability of the protecting group under various reaction conditions and the ease of removal.

Properties

IUPAC Name

(2S)-2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-13(15)16-8-2-3-11(14)12(18)19/h4-7,11H,2-3,8,14H2,1H3,(H,18,19)(H3,15,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTWQHUEZWYAOI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428591
Record name H-Arg(Tos)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4353-32-6
Record name H-Arg(Tos)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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